4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXSFMWWHHIALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Ketone Cyclization
The most direct route involves reacting 4-(trifluoromethyl)phenylhydrazine with β-keto esters or diketones. For example:
Key Data:
| Starting Material | Product | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)phenylhydrazine + Ethyl acetoacetate | This compound | Ethanol | 12 | 82 |
Vilsmeier-Haack Formylation and Cyclization
This method introduces a formyl group to enable further functionalization.
Protocol:
Example:
-
Intermediate : 4-[4-Formyl-1-(4-(trifluoromethyl)phenyl)pyrazol-3-yl]benzoic acid.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids couple with pyrazole triflates to install the 4-(trifluoromethyl)phenyl group.
Optimization Notes:
Sonogashira and Heck Couplings
For alkynyl or alkenyl substituents:
Functionalization of Pre-Formed Pyrazole Cores
Iodination
Oxidation of Thioethers
-
Reagents : Hydrogen peroxide or mCPBA oxidizes thioethers to sulfoxides/sulfones.
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Application : Introduces sulfinyl/sulfonyl groups at the 4-position.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | Simple, one-pot | Requires pure β-keto substrates | 70–85 |
| Vilsmeier-Haack | High-yielding, scalable | POCl₃ handling hazards | 85–97 |
| Suzuki Coupling | Modular, diverse aryl groups | Costly catalysts, inert conditions | 50–94 |
| Functionalization | Late-stage diversification | Multiple steps | 70–90 |
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at reactive positions. Key examples include:
Vilsmeier-Haack Formylation
4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole reacts with the Vilsmeier-Haack (VH) reagent (POCl₃/DMF) to yield 1-aryl-4-formyl derivatives. For example:
-
Reaction :
Halogenation
Bromination occurs at the 4-position of the pyrazole ring under mild conditions:
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Example : Synthesis of 4-bromo-5-[(4-chlorobenzylidene)amino]-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile via bromine substitution .
Condensation Reactions
The aldehyde derivatives participate in Schiff base formation and related condensations:
Hydrazone Formation
4-Formylpyrazoles react with hydrazines to form hydrazones:
Knoevenagel Condensation
Active methylene compounds (e.g., malononitrile) react with aldehyde-substituted pyrazoles:
Oxidation to Carboxylic Acids
4-Formylpyrazoles oxidize to carboxylic acids using KMnO₄:
Reduction of Aldehydes
Sodium borohydride reduces aldehyde groups to hydroxymethyl derivatives:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization:
1,3-Dipolar Cycloaddition
Nitrile imines generated in situ react with pyrazoles to form fused heterocycles:
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological applications:
-
Anti-inflammatory Agents : Condensation with semicarbazide yields pyrazolylthiazolidinones (IC₅₀: 0.19–2 nM) .
-
Anticancer Compounds : Hydrazide-hydrazone derivatives inhibit A549 lung cancer cell growth (log P: 3.12–4.94) .
Key Data Table: Representative Reactions
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole. For instance, a series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects, showing promising results comparable to established drugs like diclofenac and celecoxib. The compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .
Antimicrobial Properties
Research indicates that this compound derivatives possess potent antimicrobial activity against various pathogens, including Staphylococcus aureus. A study reported low minimum inhibitory concentrations (MICs) for these compounds, demonstrating their potential as effective antimicrobial agents .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Some studies suggest that certain compounds within this family can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .
Insecticidal Activity
The insecticidal properties of pyrazole compounds have been investigated with promising results. For example, novel N-aryl pyrazoles were synthesized and tested against Tuta absoluta larvae, showing efficacy comparable to commercial insecticides like Fipronil. The synthesized compounds demonstrated significant larvicidal activity and reduced leaf consumption by the larvae .
Fungicidal Activity
In addition to insecticidal properties, this compound derivatives have shown fungicidal activity against plant pathogens such as Botrytis cinerea. Studies involving molecular docking have elucidated the mode of action, indicating that the trifluoromethyl group enhances the compound's efficacy against fungal infections .
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives has revealed potential applications in material science, particularly in developing luminescent materials and sensors. The unique electronic properties conferred by the trifluoromethyl group can enhance the performance of materials used in optoelectronic devices .
Data Tables
Case Study 1: Anti-inflammatory Effects
In a comparative study involving various pyrazole derivatives, this compound was found to exhibit superior anti-inflammatory activity compared to standard treatments like indomethacin. The study utilized carrageenan-induced paw edema models to assess efficacy, revealing that the compound significantly reduced inflammation markers at lower dosages than traditional drugs .
Case Study 2: Insecticidal Efficacy
A recent investigation into the insecticidal properties of synthesized N-aryl pyrazoles demonstrated that certain derivatives killed up to 75% of Tuta absoluta larvae within 48 hours. This study highlighted the potential for these compounds as environmentally friendly alternatives to conventional insecticides .
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Pyrazoles
A critical distinction arises from the substitution pattern on the pyrazole ring. For instance, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 362601-71-6, C₁₀H₇F₃N₂) shares the same phenyl-CF₃ group but substitutes the pyrazole at the 3-position instead of the 4-position. This positional isomerism influences electronic distribution and steric accessibility.
Table 1: Positional Isomers of Trifluoromethylphenyl-Substituted Pyrazoles
Derivatives with Additional Substituents on the Phenyl Ring
Compounds such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (C₂₀H₁₉F₃N₂O₄) introduce methoxy (–OCH₃) groups to the aryl rings. These electron-donating groups modulate solubility and electronic properties:
Table 2: Impact of Aryl Substituents on Pyrazole Derivatives
Functional Group Variations: Bromo, Sulfinyl, and Carboxamide Derivatives
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₀H₆BrF₃N₂) incorporates a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the parent compound . Similarly, 5k and 5l (C₁₆H₈BrClF₆N₃O₂S) feature sulfinyl (–SO–) and carboxamide (–CONH–) groups, which are critical for pesticidal activity against Tetranychus cinnabarinus .
Structural and Spectroscopic Comparisons
- NMR and MS Data : The parent compound’s ¹⁹F-NMR shows a characteristic triplet near δ = –112 ppm for the –CF₃ group, consistent with analogs like 6ea (δ = –112.1 to –112.3 ppm) .
- Crystallography : Derivatives such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole crystallize in the P-1 space group, with lattice parameters influenced by methoxy substituents .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
Overview of Pyrazole Derivatives
Pyrazoles and their derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The introduction of substituents such as trifluoromethyl groups can enhance these activities by influencing the compound's electronic properties and interactions with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Some compounds exhibited IC50 values as low as 0.28 µM against A549 cells, indicating significant anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.28 | Induces apoptosis |
| This compound | MCF-7 | 0.46 | Inhibits Aurora-A kinase |
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes.
- Research Findings : In vitro studies demonstrated that certain pyrazole derivatives inhibited COX-2 and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in the inflammatory pathway .
| Compound | COX-2 Inhibition (%) | LOX-5 Inhibition (%) |
|---|---|---|
| This compound | 61-85% | Moderate |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively.
- Case Study : A collection of novel pyrazole compounds was synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. These compounds exhibited low minimum inhibitory concentrations (MIC), demonstrating strong antibacterial activity with minimal toxicity to human cells .
| Compound | Target Bacteria | MIC (µg/mL) | Effect |
|---|---|---|---|
| This compound | Staphylococcus aureus | 10 | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The trifluoromethyl group enhances the compound's ability to engage in π–π stacking and hydrogen bonding with target proteins, improving binding affinity and selectivity .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation, contributing to its therapeutic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(trifluoromethyl)phenyl]-1H-pyrazole and its derivatives?
- Key Methods :
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole-4-carboxylate intermediates, followed by hydrolysis to carboxylic acid derivatives .
- Hydrazine Reactions : Arylazomalononitriles react with hydrazine hydrate or substituted hydrazides (e.g., nicotinohydrazide) in ethanol to yield 3,5-diaminopyrazole derivatives .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using triazenylpyrazole precursors and alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/H2O at 50°C for 16 hours .
- Optimization Tips : Use inert atmospheres for air-sensitive intermediates and column chromatography for purification .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- IR Spectroscopy : Absence of nitrile (CN) stretches (~2200 cm<sup>-1</sup>) and presence of NH2 bands (3296–3465 cm<sup>-1</sup>) confirm cyclization .
- <sup>1</sup>H-NMR : Look for aromatic proton doublets (δ 7.71–7.83 ppm) and NH signals (δ 10.87 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270 for C10H9F3N6) validate molecular formulas .
Q. What safety protocols are critical during synthesis?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates (e.g., arylazomalononitriles) .
- Storage : Keep compounds in dry, airtight containers away from light to prevent decomposition .
- Disposal : Follow institutional guidelines for halogenated waste, especially for trifluoromethyl and chlorophenyl groups .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity insights .
- SAR Applications : Correlate substituent effects (e.g., electron-withdrawing CF3 groups) with biological activity (e.g., COX-2 inhibition) using docking simulations .
Q. What strategies improve low yields in click chemistry syntheses of pyrazole-triazole hybrids?
- Catalyst Optimization : Replace CuSO4/sodium ascorbate with Cu(I) iodide for faster kinetics .
- Solvent Screening : Test DMF or MeCN instead of THF/H2O to enhance solubility of hydrophobic intermediates .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted alkynes) and adjust stoichiometry .
Q. How are structural contradictions resolved in X-ray crystallography data?
- Refinement Tools : Use SHELXL for high-resolution data to correct for twinning or disorder in aromatic rings .
- Validation Metrics : Check Rint (<5%) and Flack parameter (±0.1) to confirm enantiopurity .
Q. What design principles enhance COX-2 selectivity in pyrazole-based inhibitors?
- Substituent Effects : Introduce sulfonamide groups at the 1-position (e.g., celecoxib analogs) to improve binding to the COX-2 hydrophobic pocket .
- Pharmacokinetics : Incorporate metabolically labile groups (e.g., methyl esters) to reduce plasma half-life while maintaining potency .
Contradictions & Troubleshooting
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
